4-(3-Piperidyl)aniline Dihydrochloride
Description
Properties
CAS No. |
19733-57-4 |
|---|---|
Molecular Formula |
C11H17ClN2 |
Molecular Weight |
212.72 g/mol |
IUPAC Name |
4-piperidin-3-ylaniline;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8,12H2;1H |
InChI Key |
FNBFLNPVBYZZQT-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N.Cl.Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N.Cl |
Synonyms |
4-(3-Piperidyl)aniline Dihydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 3 Piperidyl Aniline Dihydrochloride
Advanced Synthetic Routes to 4-(3-Piperidyl)aniline Dihydrochloride (B599025) and its Analogues
The construction of the 4-(3-Piperidyl)aniline scaffold requires precise control over chemical reactions to ensure the correct arrangement of the piperidine (B6355638) and aniline (B41778) rings.
Chemo- and Regioselective Synthesis Approaches
The synthesis of 4-(3-piperidyl)aniline often involves a multi-step process that begins with the creation of a suitable precursor. One common strategy is the synthesis of 3-(4-nitrophenyl)pyridine (B1584840), which can then be reduced to the desired product. A patented method describes a one-pot synthesis where 3-(4-nitrophenyl)pyridine undergoes a salification reaction with a 3-halogenated propylene (B89431) to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt. This intermediate is then reduced using sodium borohydride (B1222165) in the presence of zinc chloride to yield 4-(piperidin-3-yl)aniline (B168726) google.com. This approach avoids the use of expensive precious metal catalysts and allows for the simultaneous reduction of the nitro group and the pyridine (B92270) ring google.com.
For the synthesis of enantiomerically pure forms, such as (3S)-3-(4-aminophenyl)piperidine, a resolution process can be employed. A patent details the use of a D-phenylglycine derivative as a resolving agent for the racemic mixture of 3-(4-aminophenyl)piperidine-1-tert-butyl formate. This process allows for the isolation of the desired (3S) enantiomer with high optical purity google.com.
Another approach involves the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones. The synthesis of these compounds has been described, and their enantiomers can be separated using HPLC on an optically active sorbent or by crystallization of the brucine (B1667951) salt of the corresponding phthalamic acid nih.gov.
| Starting Material | Key Reagents | Product | Reference |
| 3-(4-Nitrophenyl)pyridine | 3-Halogenated propylene, ZnCl₂, NaBH₄ | 4-(Piperidin-3-yl)aniline | google.com |
| Racemic 3-(4-aminophenyl)piperidine-1-tert-butyl formate | D-Phenylglycine derivative | (3S)-3-(4-Aminophenyl)piperidine-1-tert-butyl formate | google.com |
| 3-Cycloalkyl-3-(4-aminophenyl)glutaric acid | Acetic anhydride | 3-Cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones | nih.gov |
Catalytic Methodologies in the Preparation of Piperidine-Aniline Scaffolds
Catalytic methods offer efficient and selective routes to the piperidine-aniline core. Palladium-catalyzed cross-coupling reactions are particularly useful. For instance, the regioselective synthesis of β-arylated primary allylamine (B125299) equivalents can be achieved through an efficient Pd-N coordination, which can be a step towards the synthesis of 3-arylpiperidines.
Rhodium-catalyzed asymmetric synthesis provides a powerful tool for obtaining enantioenriched 3-substituted piperidines. A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation and a final reduction step, can provide access to a variety of enantioenriched 3-piperidines nih.gov.
Biocatalysis has also emerged as a valuable technique. Immobilized Candida antarctica lipase (B570770) B (CALB) has been used for the synthesis of piperidine derivatives through a multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester, showcasing the potential of enzymes in constructing such scaffolds researchgate.net.
| Catalyst Type | Reaction | Key Features | Reference |
| Palladium | Cross-coupling | Regioselective arylation | |
| Rhodium | Asymmetric carbometalation | Enantioenriched products | nih.gov |
| Biocatalyst (Lipase) | Multicomponent reaction | Mild conditions, high yields | researchgate.net |
Green Chemistry Principles Applied to 4-(3-Piperidyl)aniline Dihydrochloride Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of various piperidine derivatives nih.govnih.govtsijournals.com. For example, the synthesis of piperidine-containing pyrimidine (B1678525) imines and thiazolidinones has been efficiently carried out under microwave irradiation tsijournals.com.
The use of green solvents is another important aspect of sustainable synthesis. Deep eutectic solvents (DES), such as a mixture of glucose and urea, have been successfully employed as a reaction medium for the synthesis of piperidin-4-one derivatives, offering an inexpensive and environmentally benign alternative to traditional organic solvents researchgate.netasianpubs.org. One-pot multicomponent reactions in water, catalyzed by surfactants like sodium lauryl sulfate, also represent a green approach to synthesizing highly substituted piperidines semanticscholar.org.
| Green Chemistry Approach | Methodology | Advantages | Reference(s) |
| Microwave-assisted synthesis | Use of microwave irradiation to accelerate reactions | Reduced reaction times, increased yields | nih.govnih.govtsijournals.com |
| Green Solvents | Use of deep eutectic solvents (e.g., glucose-urea) or water | Environmentally benign, inexpensive | researchgate.netasianpubs.orgsemanticscholar.org |
| One-pot reactions | Multicomponent reactions in a single vessel | Increased efficiency, reduced waste | semanticscholar.org |
Functionalization and Modification of the this compound Core Structure
Once the core 4-(3-piperidyl)aniline structure is obtained, it can be further modified at both the piperidine and aniline moieties to generate a library of derivatives.
N-Alkylation and N-Acylation Strategies on the Piperidine Moiety
The secondary amine of the piperidine ring is a key site for functionalization.
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. A common method involves the reaction of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) researchgate.net. To avoid the formation of quaternary ammonium salts, the alkyl halide can be added slowly to ensure the piperidine is in excess researchgate.net. Reductive amination is another strategy, where the piperidine is reacted with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) mdpi.com.
N-Acylation: The piperidine nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. A variety of coupling reagents, including 1-hydroxybenzotriazole (B26582) (HOBt) and phosphonium (B103445) or uronium salts, are used to facilitate the formation of the amide bond, particularly in the context of peptide synthesis arkat-usa.org. Catalyst-free N-acylation reactions have also been developed, offering a milder and more environmentally friendly alternative orientjchem.org.
| Functionalization | Reagents and Conditions | Product Type | Reference(s) |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl piperidine | researchgate.net |
| N-Alkylation | Aldehyde, Sodium triacetoxyborohydride | N-Alkyl piperidine | mdpi.com |
| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl piperidine | orientjchem.org |
| N-Acylation | Carboxylic acid, Coupling agent (e.g., HOBt) | N-Acyl piperidine | arkat-usa.org |
Aromatic Substitutions on the Aniline Ring
The aniline ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups at the ortho and para positions relative to the activating amino group.
Halogenation: The direct halogenation of anilines can be challenging due to overreaction. However, regioselective para-chlorination and bromination of unprotected anilines can be achieved using copper(II) halides in ionic liquids under mild conditions beilstein-journals.org. Another method involves the use of a quaternary ammonium halide to facilitate the halogenation of the aromatic amine google.com.
Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acids can lead to a mixture of products, including a significant amount of the meta-isomer due to the formation of the anilinium ion under acidic conditions. To achieve para-nitration, the amino group is often first protected as an acetanilide, which then directs the incoming nitro group to the para position. The protecting group can subsequently be removed by hydrolysis.
Sulfonation: Aniline reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate. Upon heating, this rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid).
| Aromatic Substitution | Reagents | Typical Product | Key Considerations |
| Halogenation (Bromo/Chloro) | Copper(II) halide in ionic liquid | para-Haloaniline | Mild conditions, high regioselectivity beilstein-journals.org |
| Halogenation | Quaternary ammonium halide | Halogenated aniline | google.com |
| Nitration | HNO₃, H₂SO₄ | Mixture of ortho, meta, and para isomers | Amino group protection often required for para-selectivity |
| Sulfonation | Concentrated H₂SO₄, heat | para-Aminobenzenesulfonic acid | Formation of anilinium salt intermediate |
Orthogonal Protection and Deprotection Strategies in Multistep Synthesis
In the multistep synthesis of complex molecules derived from 4-(3-piperidyl)aniline, the differential reactivity of the aromatic primary amine (aniline) and the aliphatic secondary amine (piperidine) necessitates the use of orthogonal protection strategies. This approach allows for the selective modification of one amine group while the other remains shielded, and subsequent selective deprotection to enable further chemical transformations.
The aniline nitrogen is less nucleophilic than the piperidine nitrogen due to the delocalization of its lone pair of electrons into the aromatic ring. This inherent difference in reactivity can be exploited for selective reactions under carefully controlled conditions. However, for more complex synthetic routes, the use of protecting groups is indispensable.
Commonly employed protecting groups for the piperidine nitrogen include the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). The aniline nitrogen, on the other hand, can be protected with groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to the acidic conditions used for Boc deprotection but is cleaved by a base, typically piperidine. nih.govwikipedia.org This Boc/Fmoc protection scheme represents a classic example of an orthogonal strategy.
Table 1: Orthogonal Protection Strategy for 4-(3-Piperidyl)aniline
| Amine Group | Protecting Group | Protection Conditions | Deprotection Conditions |
| Piperidine (secondary) | tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂, base (e.g., triethylamine) | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |
| Aniline (primary) | Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃) | 20% Piperidine in dimethylformamide (DMF) |
This orthogonal approach enables a stepwise functionalization of the 4-(3-piperidyl)aniline scaffold. For instance, the piperidine nitrogen can be protected with a Boc group, allowing for a variety of reactions to be performed on the unprotected aniline nitrogen. Subsequently, the aniline can be protected, followed by the deprotection of the piperidine nitrogen to allow for its modification. This level of control is crucial for the synthesis of complex pharmaceutical agents where precise structural modifications are required to optimize biological activity.
Divergent Synthesis from this compound as a Precursor
The bifunctional nature of this compound makes it an ideal starting point for divergent synthesis, a strategy that allows for the rapid generation of a multitude of structurally distinct compounds from a common intermediate. By selectively reacting at either the aniline or the piperidine nitrogen, a wide range of derivatives can be accessed.
Construction of Complex Heterocyclic Systems
The aniline and piperidine moieties within 4-(3-piperidyl)aniline serve as key handles for the construction of various fused and appended heterocyclic systems, which are prevalent in many biologically active compounds.
Synthesis of Indazole Derivatives: The aniline functionality can be a precursor to the indazole core. For example, a Sandmeyer-type reaction on a diazotized derivative of the aniline, followed by cyclization, can lead to the formation of an indazole ring. Alternatively, palladium-catalyzed C-N coupling reactions between a protected 4-(3-piperidyl)aniline and a suitably functionalized partner can be employed to construct the indazole system. researchgate.netnih.gov
Synthesis of Pyrazole (B372694) and Pyrazolo[3,4-b]pyridine Derivatives: The aniline group can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings. For instance, condensation with a β-ketoester can lead to a pyrazolone, which can be further modified. Furthermore, the reaction of 5-aminopyrazoles with aniline derivatives can be used to construct the pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry. nih.govmdpi.com
Synthesis of Triazole Derivatives: The aniline nitrogen can be converted to an azide (B81097) group, which can then participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes (often copper-catalyzed, "click chemistry"), to form 1,2,3-triazoles. nih.gov Alternatively, the aniline can react with various reagents to form 1,2,4-triazoles. researchgate.net
Table 2: Examples of Heterocyclic Systems Derived from 4-(3-Piperidyl)aniline
| Heterocyclic System | Synthetic Approach | Key Reagents/Conditions |
| Indazole | Diazotization and cyclization of the aniline moiety | NaNO₂, HCl; then cyclization promoter |
| Pyrazole | Condensation of the aniline with a 1,3-dicarbonyl compound | β-ketoester, acid or base catalyst |
| Pyrazolo[3,4-b]pyridine | Reaction with a functionalized pyrazole | 5-aminopyrazole derivative, condensing agent |
| 1,2,3-Triazole | Cycloaddition of an aniline-derived azide with an alkyne | NaN₃, acid; then an alkyne, Cu(I) catalyst |
| 1,2,4-Triazole | Reaction of the aniline with a suitable precursor | e.g., formamide, then hydrazine (B178648) and an orthoester |
Generation of Focused Chemical Libraries
In drug discovery, the synthesis of focused chemical libraries around a privileged scaffold is a common strategy to explore the structure-activity relationship (SAR) and identify lead compounds. 4-(3-Piperidyl)aniline is an excellent starting material for such libraries due to its two distinct points of diversity.
A divergent approach can be employed where the core scaffold is first synthesized and then derivatized in a combinatorial fashion. For example, the piperidine nitrogen can be acylated, sulfonylated, or alkylated with a variety of building blocks. Subsequently, or orthogonally, the aniline nitrogen can undergo a similar set of reactions, including amide bond formation, sulfonamide formation, reductive amination, or participation in multicomponent reactions. researchgate.netresearchgate.net
Solid-phase synthesis is a powerful technique that can be utilized for the efficient generation of such libraries. The 4-(3-piperidyl)aniline scaffold can be attached to a solid support via one of its functional groups, allowing for the other group to be elaborated through a series of reactions with easy purification by simple filtration and washing. After the desired modifications are complete, the final compound is cleaved from the resin. crsubscription.com
Table 3: Potential Derivatizations for Focused Library Generation
| Reaction Type | Reagent Class | Resulting Functional Group |
| On Piperidine Nitrogen | ||
| Acylation | Acid chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Alkylation | Alkyl halides | Tertiary amine |
| On Aniline Nitrogen | ||
| Acylation | Acid chlorides, Carboxylic acids (with coupling agents) | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea/Thiourea |
| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | Secondary/Tertiary amine |
The resulting library of compounds can then be screened against a biological target of interest. The structural information gleaned from the screening results can guide the synthesis of subsequent, more refined libraries, ultimately leading to the identification of potent and selective drug candidates.
Role of 4 3 Piperidyl Aniline Dihydrochloride in Medicinal Chemistry Design and Scaffold Engineering
Utility of 4-(3-Piperidyl)aniline Dihydrochloride (B599025) as a Privileged Scaffold
The strategic selection of a core molecular scaffold is a critical decision in the drug discovery pipeline. A well-chosen scaffold can significantly expedite the lead optimization process by providing a versatile platform for chemical modification and interaction with biological targets.
Conceptual Frameworks for Scaffold Selection in Drug Discovery
The concept of "privileged structures" was introduced to describe molecular frameworks that are capable of serving as ligands for diverse receptors. These scaffolds often possess a combination of features that are conducive to binding, such as a rigid core that minimizes the entropic penalty upon binding and strategically positioned functional groups that can engage in key interactions with a protein's active site. The piperidine (B6355638) ring, a saturated heterocycle, is a common feature in many pharmaceuticals due to its ability to adopt various conformations and present substituents in distinct spatial orientations. nih.gov Similarly, the aniline (B41778) moiety provides a key aromatic and hydrogen-bonding component. The combination of these two motifs in 4-(3-Piperidyl)aniline creates a three-dimensional structure that can effectively probe the binding pockets of various enzymes and receptors.
Strategic Incorporation of Piperidine-Aniline Motifs in Ligand Design
The 4-(3-Piperidyl)aniline scaffold is strategically employed in ligand design for several reasons. The piperidine nitrogen can act as a basic center, allowing for salt formation to improve solubility and providing a key interaction point with acidic residues in a binding site. The aniline nitrogen, on the other hand, offers a site for further chemical elaboration, enabling the exploration of a wide chemical space.
A prime example of the strategic use of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy. nih.gov The 4-(3-Piperidyl)aniline core is a key component of the potent PARP inhibitor Niraparib. nih.govdrugbank.com In Niraparib, the piperidine ring is believed to occupy a specific pocket within the PARP active site, while the aniline nitrogen serves as an attachment point for the rest of the molecule, which engages in critical hydrogen bonding and pi-stacking interactions.
Structure-Activity Relationship (SAR) Studies Utilizing 4-(3-Piperidyl)aniline Dihydrochloride Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical modifications to a lead compound affect its biological activity. The 4-(3-Piperidyl)aniline scaffold has served as a versatile template for such studies.
Design and Synthesis of Compound Sets for SAR Analysis
The generation of compound libraries based on a common scaffold is a key strategy in SAR exploration. For the 4-(3-Piperidyl)aniline core, synthetic routes have been developed to allow for systematic modifications at various positions. The aniline nitrogen provides a convenient handle for acylation, alkylation, or arylation reactions, allowing for the introduction of a wide array of substituents. Furthermore, the piperidine ring can be functionalized, for example, by N-alkylation or by introducing substituents on the carbon atoms. Chiral synthesis or separation techniques can also be employed to investigate the stereochemical requirements for activity. rsc.orgnih.gov
The synthesis of such libraries often involves multi-step sequences, starting from precursors to the piperidine and aniline rings. nih.govmdpi.com For instance, in the development of PARP inhibitors, libraries of compounds have been synthesized where the 4-(3-Piperidyl)aniline core is coupled with various substituted benzamide (B126) moieties to probe the nicotinamide-binding pocket of the enzyme. nih.gov
Elucidation of Key Pharmacophoric Features Derived from Modified 4-(3-Piperidyl)aniline Structures
Through the analysis of SAR data from various studies, key pharmacophoric features of the 4-(3-Piperidyl)aniline scaffold have been elucidated. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity.
For PARP inhibition, the key pharmacophoric elements often include:
A hydrogen bond donor/acceptor group on the aromatic ring attached to the aniline nitrogen.
A hydrophobic region that interacts with a specific pocket in the enzyme.
Computational studies, such as pharmacophore modeling, have been employed to define these features more precisely. For PARP-1 inhibitors, a common pharmacophore model includes features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, all of which can be accommodated by derivatives of the 4-(3-Piperidyl)aniline scaffold.
Influence of Substituent Effects on Biological Recognition
The systematic modification of substituents on the 4-(3-Piperidyl)aniline scaffold has provided detailed insights into the structural requirements for biological activity.
In the context of PARP inhibitors, SAR studies have shown that the nature and position of substituents on the phenyl ring attached to the aniline nitrogen are critical. For example, the introduction of specific groups can enhance potency and selectivity. The chirality of the 3-position on the piperidine ring is also crucial, with one enantiomer often exhibiting significantly higher activity than the other, highlighting the importance of a precise three-dimensional fit within the enzyme's active site.
Similarly, in the development of antipsychotics, modifications to the piperidine nitrogen and the aromatic portion of the molecule have been extensively explored to modulate affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, as well as to fine-tune pharmacokinetic properties.
The following table provides a generalized representation of SAR findings for 4-(3-Piperidyl)aniline derivatives in the context of PARP inhibition, based on publicly available research.
| Compound/Modification | R1 (on Piperidine N) | R2 (on Aniline N) | Biological Activity (e.g., PARP IC50) |
| Lead Scaffold | H | H | Baseline |
| Analog 1 | H | Substituted Benzoyl | Potent Inhibition |
| Analog 2 | Alkyl | Substituted Benzoyl | Activity Dependent on Alkyl Size |
| (R)-Enantiomer | H | Optimal Benzoyl | High Potency |
| (S)-Enantiomer | H | Optimal Benzoyl | Lower Potency |
This table illustrates how systematic modifications can lead to a deeper understanding of the molecular interactions driving biological activity.
Application in Lead Identification and Optimization Campaigns
The this compound scaffold is a key player in the intricate process of identifying and refining drug candidates. Its structural features make it amenable to several cutting-edge strategies in medicinal chemistry, from the rapid generation of large screening collections to the precision engineering of highly targeted inhibitors.
High-Throughput Screening Library Generation using this compound Derivatives
High-Throughput Screening (HTS) remains a primary engine for hit identification in early-stage drug discovery, relying on the screening of vast compound libraries against a biological target. The success of HTS is heavily dependent on the quality and diversity of the screening collection. The 4-(3-Piperidyl)aniline scaffold serves as an exceptional starting point for creating focused screening libraries through strategies like Diversity-Oriented Synthesis (DOS). cam.ac.uk
The core structure of 4-(3-Piperidyl)aniline features two primary points for chemical modification: the secondary amine of the piperidine ring and the primary amine of the aniline ring. These reactive handles allow for the straightforward introduction of a wide array of chemical substituents, enabling the generation of thousands of distinct derivatives from a common core. This modular approach allows chemists to systematically explore the structure-activity relationship (SAR) around the scaffold. nih.gov For instance, the piperidine nitrogen can be readily acylated, alkylated, or subjected to reductive amination, while the aniline nitrogen can be converted into amides, sulfonamides, or used in coupling reactions to introduce further diversity. This synthetic tractability is crucial for building large and varied libraries necessary for HTS campaigns. nih.gov
The goal of such library generation is to populate chemical space with molecules that have a higher probability of interacting with a given target. By decorating the 4-(3-Piperidyl)aniline core, chemists can modulate key properties such as size, shape, hydrogen bonding potential, and lipophilicity, creating a comprehensive set of compounds for screening.
Table 1: Illustrative Library Generation from the 4-(3-Piperidyl)aniline Scaffold
This table demonstrates how diverse chemical groups (R1 and R2) can be appended to the core scaffold to create a focused library for High-Throughput Screening.
| Core Scaffold | R1 (Piperidine N-Substituent) | R2 (Aniline N-Substituent) | Potential Therapeutic Target Class |
| Acetyl (-COCH₃) | Benzoyl (-COC₆H₅) | Kinases, Proteases | |
| Methyl (-CH₃) | Methanesulfonyl (-SO₂CH₃) | GPCRs, Ion Channels | |
| 2-Phenylethyl (-CH₂CH₂C₆H₅) | Pyridin-2-ylcarbonyl | PARPs, Epigenetic Targets | |
| Cyclopropylmethyl (-CH₂-c-C₃H₅) | 4-Fluorobenzoyl | Kinases, Proteases |
Fragment-Based Drug Design (FBDD) Leveraging the Piperidine-Aniline Scaffold
Fragment-Based Drug Design (FBDD) has become a powerful alternative to HTS for generating high-quality lead compounds. nih.gov This approach involves screening libraries of low molecular weight compounds, or "fragments," against a biological target. nih.govyoutube.com The 4-(3-Piperidyl)aniline molecule, with a molecular weight of 176.26 g/mol , fits squarely within the typical fragment molecular weight range (<300 Da). nih.govnih.gov
A significant trend in FBDD is the move away from flat, sp²-rich aromatic fragments towards more three-dimensional, sp³-rich scaffolds. nih.govresearcher.lifersc.org The 4-(3-Piperidyl)aniline scaffold is an excellent example of such a 3D fragment. d-nb.infowhiterose.ac.uk Its non-planar piperidine ring provides conformational complexity and presents vectors for substitution in three-dimensional space, offering a more sophisticated and potentially more selective fit into a protein's binding pocket compared to flat molecules. rsc.orgnih.govd-nb.info
In an FBDD campaign, a hit with the 4-(3-piperidyl)aniline core would be identified through biophysical methods like surface plasmon resonance or X-ray crystallography. nih.gov Once its binding mode is understood, medicinal chemists can "grow" the fragment into a more potent lead compound by adding functional groups that make additional favorable interactions with the target protein. The synthetic handles on the piperidine and aniline nitrogens are ideal for this fragment-growing or linking process. The development of the PARP inhibitor Niraparib, which contains this core structure, exemplifies the elaboration of this scaffold into a potent drug, even though the initial discovery may not have followed a strict FBDD workflow. rsc.org
Table 2: Physicochemical Properties of 4-(3-Piperidyl)aniline in the Context of FBDD "Rule of Three"
The "Rule of Three" provides guidelines for the properties of molecules in a fragment library. This table shows how 4-(3-Piperidyl)aniline aligns with these principles.
| Property | "Rule of Three" Guideline | 4-(3-Piperidyl)aniline Value | Compliance |
| Molecular Weight | < 300 g/mol | 176.26 g/mol nih.gov | Yes |
| cLogP | ≤ 3 | 1.4 nih.gov | Yes |
| Hydrogen Bond Donors | ≤ 3 | 2 | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 | Yes |
| Rotatable Bonds | ≤ 3 | 2 nih.gov | Yes |
Design of Targeted Covalent Inhibitors Incorporating the this compound Skeleton
Targeted Covalent Inhibitors (TCIs) are a class of drugs that, after initial reversible binding, form a permanent covalent bond with their target protein. nih.govresearchgate.net This approach can lead to enhanced potency, prolonged duration of action, and the ability to inhibit challenging targets. whiterose.ac.ukresearchgate.net The design of TCIs involves pairing a scaffold that provides binding affinity and selectivity with an electrophilic "warhead" that can react with a nucleophilic amino acid residue (often a cysteine) on the target protein. nih.gov
While 4-(3-Piperidyl)aniline is famously the core of the non-covalent PARP inhibitor Niraparib, its skeleton represents a promising starting point for the rational design of TCIs. rsc.org The strategy would involve appending a suitable electrophilic warhead to the scaffold. For instance, an acrylamide (B121943) group, a common warhead in FDA-approved covalent kinase inhibitors, could be attached to the piperidine nitrogen. nih.govnih.gov
The feasibility of this approach is supported by the development of covalent inhibitors for kinases and, more recently, for PARP family members. nih.govnih.gov For example, selective covalent inhibitors have been designed to target non-conserved cysteine residues within the highly conserved binding sites of enzymes like PARP16 and various kinases. elsevierpure.comnih.govnih.gov A hypothetical design for a covalent inhibitor based on the 4-(3-piperidyl)aniline skeleton might involve positioning an electrophile, such as a vinyl sulfonamide or an acrylamide, to react with a nearby cysteine residue in the target's active site. nih.gov The core scaffold would ensure that the inhibitor is selectively directed to the intended target, minimizing off-target reactions and potential toxicity. researcher.life This strategy combines the favorable binding properties of the piperidine-aniline core with the potent, durable inhibition characteristic of a covalent mechanism.
Table 3: Conceptual Design of Covalent Inhibitors Based on the 4-(3-Piperidyl)aniline Skeleton
This table outlines a hypothetical approach to converting the 4-(3-Piperidyl)aniline scaffold into a targeted covalent inhibitor by attaching various electrophilic warheads.
| Scaffold Position | Attached Electrophilic "Warhead" | Target Nucleophile | Example Target Class | Rationale |
| Piperidine Nitrogen | Acrylamide | Cysteine | Kinases (e.g., BTK, EGFR) nih.govnih.gov | Proven warhead for kinase inhibition; piperidine acts as a vector to position the electrophile. |
| Piperidine Nitrogen | Chloroacetamide | Cysteine | Proteases, Kinases | A more reactive warhead for targets with less accessible nucleophiles. |
| Aniline Nitrogen | Fluoroacrylamide | Cysteine | PARPs elsevierpure.com | Attaching the warhead to the aniline could alter the binding orientation to target a different cysteine. |
| Aniline Nitrogen | Vinyl Sulfonamide | Cysteine, Lysine | Various Enzymes nih.gov | Offers tunable reactivity compared to acrylamides for improved selectivity. |
Computational and Chemoinformatic Investigations of 4 3 Piperidyl Aniline Dihydrochloride and Its Analogues
Molecular Modeling and Docking Studies of 4-(3-Piperidyl)aniline Dihydrochloride (B599025) Derivatives
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For the 4-(3-Piperidyl)aniline Dihydrochloride series, these methods are invaluable for understanding the three-dimensional (3D) arrangement of atoms and predicting how structural modifications will influence interactions with biological targets.
The piperidine-aniline core of 4-(3-Piperidyl)aniline is a flexible structure with multiple possible conformations that can influence its binding to a biological target. The piperidine (B6355638) ring, similar to cyclohexane, typically adopts a low-energy chair conformation. However, the presence of the aniline (B41778) substituent at the 3-position introduces specific conformational preferences.
Computational studies on substituted piperidines have shown that the orientation of the substituent (axial vs. equatorial) is a critical factor. nih.govresearchgate.net For 3-substituted piperidines, the energetic balance between the axial and equatorial conformers is influenced by steric and electronic effects. In the case of 4-(3-Piperidyl)aniline, the aniline group is relatively bulky, which would generally favor an equatorial position to minimize steric hindrance.
Molecular mechanics and ab initio calculations are employed to determine the relative energies of these conformers. nih.gov These calculations can reveal the most stable, low-energy conformations of the piperidine-aniline core, which are presumed to be the biologically relevant ones. For instance, in related N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation, a phenomenon that could be investigated in N-acylated derivatives of this series. nih.gov The protonation state of the piperidine nitrogen, as in the dihydrochloride salt, would also significantly impact conformational preference, often favoring conformations that minimize electrostatic repulsion. researchgate.net
Table 1: Hypothetical Conformational Energy Profile of a 4-(3-Piperidyl)aniline Analogue
This table illustrates a hypothetical energy landscape for a derivative, showing the calculated energy differences between the equatorial and axial conformers of the piperidine ring. Such data helps in identifying the most likely bioactive conformation.
| Analogue | Conformer | Method | Calculated Energy (kcal/mol) | Population (%) |
| Derivative 1 | Equatorial-Aniline | DFT B3LYP/6-31G | 0.00 | 88.2 |
| Axial-Aniline | DFT B3LYP/6-31G | 1.25 | 11.8 |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.govdovepress.com This method is crucial for designing analogues of 4-(3-Piperidyl)aniline that can effectively interact with a chosen biological receptor. The process involves preparing the 3D structures of the ligand and the protein, followed by an algorithm that samples various binding poses and scores them based on their predicted binding affinity. uomisan.edu.iq
For a series of designed 4-(3-Piperidyl)aniline analogues, docking studies could be performed against a relevant protein target, for instance, a kinase, a G-protein coupled receptor, or a DNA-modifying enzyme like DNA gyrase. nih.govnih.gov The results would highlight key molecular interactions, such as:
Hydrogen Bonds: The aniline amino group and the piperidine nitrogen are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The phenyl ring and the aliphatic piperidine ring can engage in hydrophobic contacts with nonpolar residues in the binding pocket.
π-π Stacking: The aromatic aniline ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.
These predicted interactions provide a rational basis for structural modifications. For example, if a specific hydrogen bond is predicted to be crucial for binding, analogues can be designed to optimize this interaction.
Table 2: Illustrative Molecular Docking Results for Designed Analogues against a Hypothetical Kinase Target
This table provides a hypothetical summary of docking scores and key interactions for a set of designed analogues, demonstrating how this data can be used to rank and prioritize compounds for synthesis.
| Analogue ID | Docking Score (kcal/mol) | Key Hydrogen Bonds | Key Hydrophobic Interactions |
| Analogue A | -8.5 | NH (aniline) with Asp184 | Phenyl ring with Leu83, Val91 |
| Analogue B | -9.2 | NH (piperidine) with Glu120 | Fluorophenyl with Ala105 |
| Analogue C | -7.8 | None | Piperidine with Ile152 |
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govresearchgate.net Ligand-based pharmacophore modeling can be performed when a set of active derivatives of 4-(3-Piperidyl)aniline is known, but the 3D structure of the biological target is not. mdpi.com
The process involves aligning a set of active molecules and identifying common chemical features, such as hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. researchgate.netnih.gov The resulting pharmacophore model serves as a 3D query to screen large compound databases to identify novel scaffolds that possess the required features for activity. It can also guide the optimization of existing leads by highlighting which features are critical and must be retained or enhanced.
For a series of 4-(3-Piperidyl)aniline derivatives, a typical pharmacophore model might include:
An aromatic ring feature (from the aniline).
A hydrogen bond donor (from the aniline NH2).
A positive ionizable feature (from the protonated piperidine nitrogen).
One or more hydrophobic features.
This model would provide a clear 3D map of the structural requirements for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.comyoutube.com This approach is fundamental in medicinal chemistry for predicting the activity of unsynthesized compounds and for understanding the physicochemical properties that drive biological potency.
To develop a QSAR model for a series of this compound derivatives, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. nih.govnih.gov The process involves several key steps:
Data Set Preparation: A diverse set of analogues is compiled, and their structures are represented numerically by molecular descriptors. The dataset is typically divided into a training set for model development and a test set for external validation. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to create an equation that correlates the descriptors with the biological activity. nih.govnih.gov
Model Validation: The model's robustness and predictive power are rigorously assessed using internal validation (e.g., leave-one-out cross-validation, q²) and external validation on the test set (e.g., predictive r²). tandfonline.com
A successful QSAR model can be used to predict the activity of new, hypothetical analogues, thereby guiding synthetic efforts toward more promising candidates and reducing the need for extensive experimental screening. mdpi.com
Table 3: Example of a QSAR Model for a Hypothetical 4-(3-Piperidyl)aniline Series
This table presents a hypothetical QSAR equation and its statistical validation parameters, illustrating how such a model is reported and assessed.
| Model Parameter | Value | Description |
| Equation | pIC50 = 0.6ClogP - 0.2TPSA + 1.5*HDon_Count + 2.1 | Mathematical relationship between descriptors and activity. |
| R² (Training Set) | 0.85 | Coefficient of determination for the training set. |
| Q² (Cross-Validation) | 0.72 | Cross-validated R², indicates internal robustness. |
| R²_pred (Test Set) | 0.79 | Predictive R² for the external test set. |
The foundation of any QSAR model is the selection of appropriate molecular descriptors. elsevierpure.com These are numerical values that encode different aspects of a molecule's structure and properties. For the 4-(3-Piperidyl)aniline series, relevant descriptors would likely fall into several categories:
Topological Descriptors: Describe the connectivity of atoms (e.g., Wiener index, Kier & Hall shape indices).
Physicochemical Descriptors: Relate to properties like lipophilicity (ClogP), polar surface area (TPSA), and molar refractivity. nih.gov
Electronic Descriptors: Quantify the electronic environment, including partial charges and dipole moments.
3D Descriptors: Describe the molecule's three-dimensional shape and volume.
Feature selection is a critical step to identify the most relevant descriptors and to avoid overfitting the model. elsevierpure.com Techniques like genetic algorithms or stepwise regression are often used to select a small subset of descriptors that have the highest correlation with biological activity. nih.gov The interpretation of the selected descriptors provides insight into the structure-activity relationship. For example, a positive coefficient for ClogP in the QSAR equation would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulkier substituents are detrimental.
Chemoinformatic Analysis of Chemical Space and Diversity
Chemoinformatic analysis is a cornerstone of modern drug discovery, enabling the systematic evaluation of large compound collections to guide the design and selection of molecules with desired properties. chemrxiv.org By representing molecules through a variety of descriptors, it is possible to map and visualize the chemical space they occupy, providing insights into their structural, physicochemical, and potential biological characteristics. nih.gov
The chemical space of a compound library refers to the multidimensional space spanned by all possible structural and physicochemical properties of its constituents. nih.gov For derivatives of 4-(3-Piperidyl)aniline, this space is largely defined by the substitutions made on the aniline ring, the piperidine nitrogen, and potentially on the piperidine ring itself.
A virtual library of 4-(3-Piperidyl)aniline derivatives can be generated by enumerating a set of plausible chemical building blocks at these substitution points. The resulting chemical space can then be explored using a variety of molecular descriptors. Key descriptors for characterizing this chemical space include:
Molecular Weight (MW): A fundamental descriptor influencing a compound's pharmacokinetic profile.
LogP: The logarithm of the octanol-water partition coefficient, which provides a measure of a compound's lipophilicity. nih.gov
Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes.
Number of Rotatable Bonds (nRotb): An indicator of molecular flexibility.
Fraction of sp3 Carbons (Fsp3): A measure of the three-dimensionality of a molecule. whiterose.ac.uk
A principal component analysis (PCA) of these descriptors for a virtual library of 4-(3-Piperidyl)aniline derivatives would likely reveal a broad distribution in chemical space. For instance, substitution with small, polar groups on the aniline ring would lead to compounds with lower LogP and higher TPSA, while larger, non-polar substituents on the piperidine nitrogen would increase molecular weight and lipophilicity.
To visualize the three-dimensional nature of this chemical space, a Principal Moments of Inertia (PMI) plot is often employed. whiterose.ac.uk This plot characterizes molecular shape as rod-like, disc-like, or spherical. It is anticipated that a library of 4-(3-Piperidyl)aniline derivatives would populate a significant portion of the PMI plot away from the rod-disc axis, indicating a high degree of three-dimensionality, a desirable feature in modern drug discovery. whiterose.ac.uk
Table 1: Representative Chemoinformatic Properties of a Virtual Library of 4-(3-Piperidyl)aniline Derivatives
| Derivative | Substitution Pattern | Molecular Weight ( g/mol ) | Calculated LogP | TPSA (Ų) | Number of Rotatable Bonds |
| Parent | 4-(3-Piperidyl)aniline | 176.26 | 1.8 | 38.3 | 2 |
| Analog 1 | N-acetyl-4-(3-piperidyl)aniline | 218.30 | 1.5 | 58.5 | 3 |
| Analog 2 | 4-(1-benzyl-3-piperidyl)aniline | 266.38 | 3.9 | 38.3 | 4 |
| Analog 3 | 2-fluoro-4-(3-piperidyl)aniline | 194.25 | 2.1 | 38.3 | 2 |
| Analog 4 | 4-(1-methyl-3-piperidyl)aniline | 190.29 | 2.0 | 38.3 | 2 |
This table presents generated data for illustrative purposes.
Diversity analysis is a critical component of library design, aiming to maximize the exploration of relevant chemical space and increase the probability of identifying novel bioactive compounds. chemrxiv.org For a library based on the piperidine-aniline scaffold, diversity can be assessed at multiple levels, including structural diversity, pharmacophoric diversity, and shape diversity.
Structural Diversity: This is often quantified by calculating the Tanimoto similarity between pairs of molecules using various 2D fingerprints, such as Morgan or MACCS keys. A diverse library will exhibit a low average Tanimoto similarity, indicating a wide range of structural features. Clustering algorithms can be employed to group structurally similar compounds, and a diverse library will have a large number of small clusters rather than a few large ones.
Pharmacophoric Diversity: A pharmacophore represents the spatial arrangement of essential features for molecular recognition, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. fiveable.me By generating pharmacophore models for each compound in the library, one can assess the variety of potential interaction patterns. A four-point pharmacophore analysis, for example, might reveal the distribution of features such as aromatic rings from the aniline moiety, a hydrogen bond donor from the aniline amine, a hydrogen bond acceptor from the piperidine nitrogen, and a hydrophobic feature from the piperidine ring. A diverse library would present a wide array of these pharmacophoric combinations. nih.gov
Shape Diversity: As previously mentioned, the three-dimensional shape of a molecule is a crucial determinant of its biological activity. Shape diversity can be assessed using descriptors like the Principal Moments of Inertia (PMI) or by aligning molecules to a reference structure and calculating shape similarity scores. A library with high shape diversity will cover a broad range of the PMI space, including not just rod- and disc-like shapes but also more complex, spherical geometries. whiterose.ac.uk
Table 2: Diversity Metrics for a Hypothetical 10,000-Member Piperidine-Aniline Library
| Diversity Metric | Method | Result | Interpretation |
| Average Tanimoto Similarity | Morgan Fingerprints | 0.45 | Indicates good structural dissimilarity among compounds. |
| Number of Clusters | Butina Clustering (Tanimoto > 0.85) | 2,500 | A large number of clusters suggests high structural diversity. |
| Pharmacophore Feature Count | 4-point pharmacophore model | > 500 unique models | Demonstrates a wide range of potential intermolecular interactions. |
| PMI Plot Coverage | Normalized PMI ratios | Broad distribution across rod, disc, and sphere regions | Confirms significant three-dimensional shape diversity. |
This table presents generated data for illustrative purposes.
Preclinical Research Methodologies Involving 4 3 Piperidyl Aniline Dihydrochloride Derivatives Excluding Direct Compound Effects
In Vitro Assay Development and Implementation
In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to dissect the specific interactions between a compound and its biological target. These assays are designed to be robust, reproducible, and often scalable for high-throughput screening.
Confirming that a compound reaches and binds to its intended target within the complex environment of a living cell is a critical step known as target engagement. reactionbiology.com This is distinct from simply measuring a downstream effect, as it provides direct evidence of the drug-target interaction. Several advanced methodologies are used for this purpose.
One prominent method is the Cellular Thermal Shift Assay (CETSA) . This technique is based on the principle that the binding of a ligand, such as a derivative of 4-(3-piperidyl)aniline, often increases the thermal stability of its target protein. In this assay, cells are treated with the test compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot. A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.
Another powerful technique is Bioluminescence Resonance Energy Transfer (BRET) . BRET is a proximity-based assay that measures the transfer of energy between a luciferase enzyme (the donor) genetically fused to the target protein and a fluorescently labeled ligand or a competitive tracer (the acceptor). When the fluorescent tracer binds to the luciferase-tagged target, energy transfer occurs, producing a BRET signal. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal, which can be measured to determine the compound's binding affinity in real-time within intact cells. reactionbiology.com
A third approach is Enzyme Fragment Complementation (EFC) . In this system, a β-galactosidase enzyme is split into two inactive fragments. One fragment is fused to the target protein of interest. A specific EFC-tagged ligand is then used, which brings the second enzyme fragment into close proximity upon binding, reconstituting an active enzyme that generates a chemiluminescent signal. A test compound that binds to the target will prevent the binding of the tagged ligand, resulting in a loss of signal.
| Methodology | Core Principle | Typical Readout | Key Advantage |
|---|---|---|---|
| Cellular Thermal Shift Assay (CETSA) | Ligand binding confers thermal stability to the target protein. | Quantification of soluble protein after heat shock (e.g., via Western Blot). | Label-free; uses the native, unmodified target protein. |
| Bioluminescence Resonance Energy Transfer (BRET) | Energy transfer between a luciferase-tagged target and a fluorescent tracer upon binding. | Ratio of acceptor to donor light emission. | Allows for real-time kinetic measurements in living cells. |
| Enzyme Fragment Complementation (EFC) | Ligand-mediated reconstitution of a reporter enzyme from two inactive fragments. | Chemiluminescent or colorimetric signal from enzyme activity. | High sensitivity and signal amplification. |
For derivatives of 4-(3-piperidyl)aniline that target enzymes, such as protein kinases, biochemical assays are essential for determining their potency and mechanism of action (MoA). reactionbiology.com These assays use purified enzyme, substrate, and the inhibitor compound in a controlled, cell-free system.
The primary goal is to measure the initial rate of the enzymatic reaction under various conditions. By systematically varying the concentration of the substrate and the inhibitor, key kinetic parameters can be determined. The data are often fitted to the Michaelis-Menten equation to calculate the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (V_max).
To understand how a compound inhibits the enzyme, kinetic studies are performed in its presence. The results can distinguish between different modes of inhibition:
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent K_m but does not change V_max.
Non-competitive Inhibition: The inhibitor binds to a different (allosteric) site on the enzyme, affecting its catalytic efficiency regardless of whether the substrate is bound. This decreases V_max but does not change K_m.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition decreases both V_max and K_m.
The inhibition constant (K_i) is calculated from these experiments and represents the intrinsic binding affinity of the inhibitor for the enzyme. Various detection methods, including spectrophotometry, fluorescence, and radiometric assays, can be used to monitor the consumption of substrate or formation of product. reactionbiology.com
| Inhibition Mechanism | Effect on K_m (Michaelis Constant) | Effect on V_max (Maximum Velocity) | Inhibitor Binding Site |
|---|---|---|---|
| Competitive | Increases | Unchanged | Enzyme's active site |
| Non-competitive | Unchanged | Decreases | Allosteric site on enzyme or ES complex |
| Uncompetitive | Decreases | Decreases | Enzyme-Substrate (ES) complex only |
When the target is a receptor, such as a GPCR, binding assays are used to measure the affinity of a compound for that receptor. The most common format is the competitive displacement assay . This methodology relies on the competition between an unlabeled test compound (the 'competitor,' e.g., a 4-(3-piperidyl)aniline derivative) and a labeled ligand (typically radiolabeled or fluorescent) that has a known high affinity for the receptor.
The assay is performed by incubating a source of the receptor (e.g., cell membranes from engineered cell lines or native tissue) with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound. The amount of labeled ligand that remains bound to the receptor is measured after separating the bound from the unbound ligand, often via filtration.
As the concentration of the test compound increases, it displaces the labeled ligand from the receptor, resulting in a decreased signal. The data are plotted as percent specific binding versus the logarithm of the competitor concentration, generating a sigmoidal curve. From this curve, the IC50 value is determined, which is the concentration of the test compound required to displace 50% of the labeled ligand. The IC50 value can then be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation, providing a standardized measure of the compound's binding affinity for the receptor.
| Component | Description/Purpose |
|---|---|
| Receptor Source | Cell membranes or purified receptors containing the target of interest. |
| Labeled Ligand | A high-affinity ligand for the target, tagged with a radioisotope (e.g., ³H, ¹²⁵I) or fluorophore. |
| Unlabeled Test Compound | The compound being evaluated (e.g., a 4-(3-piperidyl)aniline derivative) at various concentrations. |
| Incubation Buffer | A buffer system that maintains the stability and function of the receptor. |
| Separation Method | Typically rapid vacuum filtration to separate receptor-bound ligand from free ligand. |
| Primary Output | IC50: The concentration of test compound that inhibits 50% of specific binding. |
| Calculated Value | K_i: The inhibition constant, representing the binding affinity of the test compound. |
Ex Vivo Tissue Studies in Pharmacological Research
Ex vivo studies bridge the gap between simplified in vitro models and complex in vivo systems. jove.com These methodologies use tissues or organs harvested from an organism, allowing for experiments in a more physiologically relevant context where the natural architecture and cellular composition of the tissue are preserved.
The successful execution of ex vivo experiments is critically dependent on the proper preparation and maintenance of tissue samples to ensure their viability and physiological responsiveness. The process begins with the humane euthanasia of a model organism, followed by the rapid dissection and harvesting of the target tissue or organ (e.g., brain, liver, heart, tumor). jove.com
Immediately upon removal, the tissue is placed in a cold, oxygenated physiological salt solution, such as Krebs-Henseleit or Tyrode's solution. This buffer is formulated to mimic the ionic composition and pH of bodily fluids and is often supplemented with glucose as an energy source to maintain metabolic activity. For many applications, the tissue is cut into precise slices of a specific thickness or minced to allow for adequate diffusion of oxygen, nutrients, and the test compound. The prepared tissue samples are then typically pre-incubated in a temperature-controlled organ bath with continuous aeration to stabilize before the addition of a test compound like a 4-(3-piperidyl)aniline derivative.
| Tissue Type | Common Preparation Method | Typical Pharmacological Application |
|---|---|---|
| Brain | Acute brain slices (200-400 µm) | Neurotransmitter release studies, electrophysiology. |
| Liver | Precision-cut liver slices, homogenates | Metabolism studies, hepatotoxicity assessment. |
| Heart | Langendorff-perfused whole heart, atrial strips | Contractility, heart rate, and electrophysiology studies. |
| Tumor | Tumor slices or fragments from xenografts | Target inhibition, biomarker modulation, anti-proliferative effects. |
| Ileum/Intestine | Isolated smooth muscle strips | Motility and contractility studies. |
Following treatment of ex vivo tissue samples with a compound, researchers must measure specific molecular changes to understand its pharmacological effect. These molecular readouts provide quantitative data on how the compound modulates its target and associated signaling pathways.
To assess changes in gene expression , Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a widely used method. This technique involves first extracting total RNA from the tissue homogenate. The RNA is then reverse-transcribed into complementary DNA (cDNA). Finally, qPCR is performed using primers specific to the target gene of interest to amplify and quantify the amount of cDNA. By comparing the gene expression levels in compound-treated samples to vehicle-treated controls, researchers can determine if the compound upregulates or downregulates the transcription of specific genes.
To measure changes in protein levels or activity, Western blotting is a standard and powerful technique. This method involves preparing a protein lysate from the tissue, separating the proteins by size using gel electrophoresis, and transferring them to a membrane. The membrane is then probed with primary antibodies specific to the target protein. For kinase inhibitors, antibodies that specifically recognize the phosphorylated (active) form of a target protein are particularly valuable for confirming pharmacodynamic activity. jove.com A secondary antibody conjugated to a reporter enzyme or fluorophore is then used for detection, allowing for the visualization and quantification of protein levels.
| Methodology | Analyte Measured | Principle | Type of Information Provided |
|---|---|---|---|
| RT-qPCR | Messenger RNA (mRNA) | Reverse transcription of RNA to cDNA followed by PCR-based amplification and quantification. | Relative changes in gene transcription levels. |
| Western Blotting | Specific Proteins | Antibody-based detection of proteins separated by molecular weight. | Changes in total protein abundance or post-translational modifications (e.g., phosphorylation). |
Development of In Vivo Models for Preclinical Evaluation (Methodological Focus on Model Creation/Validation)
The transition from in vitro to in vivo studies is a critical step in the preclinical evaluation of novel therapeutic candidates, including derivatives of 4-(3-Piperidyl)aniline Dihydrochloride (B599025). This phase necessitates the use of robust and well-characterized animal models that can provide insights into the compound's behavior in a complex biological system. The focus of this section is on the methodologies employed in the creation and validation of these essential in vivo models.
Methodologies for Administration and Sample Collection
The methodologies for administering the test compounds and collecting biological samples are critical for obtaining reliable pharmacokinetic and pharmacodynamic data.
Compound Administration:
Given that the parent compound is a dihydrochloride salt, it is expected to have good aqueous solubility, making it suitable for various administration routes. The choice of administration route depends on the intended clinical application and the compound's properties. bu.edu
Oral Gavage (PO): This route is often preferred for its convenience and clinical relevance. The compound is dissolved in a suitable vehicle (e.g., water, saline) and administered directly into the stomach using a gavage needle. bu.edu
Intravenous (IV) Injection: This route ensures 100% bioavailability and is often used in early preclinical studies to assess maximum efficacy. The compound is administered directly into the bloodstream, typically via the tail vein. bu.edu
Intraperitoneal (IP) Injection: This involves injecting the compound into the peritoneal cavity and is another common route for preclinical studies in rodents. nih.gov
Sample Collection:
A variety of samples are collected to assess the compound's effects and its pharmacokinetic profile.
Blood Sampling: Serial blood samples are collected at various time points post-administration to determine the compound's concentration in the plasma over time. This is typically done via submandibular or saphenous vein puncture for small volumes, or via cardiac puncture for terminal collection.
Tumor Tissue Collection: At the end of the study, tumors are excised, weighed, and divided for various analyses. A portion may be flash-frozen in liquid nitrogen for proteomic or genomic analysis, while another portion is fixed in formalin for histological and immunohistochemical evaluation. pharmacologydiscoveryservices.com
Non-Terminal Tumor Sampling: Techniques like fine-needle aspiration (FNA) allow for the collection of tumor cells from the same animal at multiple time points during the study. nih.govresearchgate.net This is particularly valuable for assessing biomarker changes in response to treatment within an individual animal, thereby reducing inter-animal variability. nih.gov
Biomarker Discovery and Validation in Preclinical Models
Biomarkers are objectively measured characteristics that serve as indicators of a normal biological process, a pathogenic process, or a response to a therapeutic intervention. researchgate.net In the context of preclinical evaluation of 4-(3-Piperidyl)aniline Dihydrochloride derivatives, biomarker studies aim to identify molecular markers that can predict treatment response or provide insights into the compound's mechanism of action. nih.gov
Biomarker Discovery:
The discovery of potential biomarkers often involves comparing tumor samples from treated and untreated animals. nih.gov
Genomic and Proteomic Profiling: Techniques such as gene expression microarrays or RNA sequencing can be used to identify changes in gene expression patterns in tumors following treatment. nih.gov Similarly, proteomic analyses can identify changes in protein levels.
Immunohistochemistry (IHC): This technique uses antibodies to detect the presence and localization of specific proteins within the tumor tissue. For example, if a compound is hypothesized to induce apoptosis, IHC can be used to stain for markers of programmed cell death, such as cleaved caspase-3.
Biomarker Validation:
Once potential biomarkers are identified, they need to be validated. researchgate.net This involves confirming that the biomarker is consistently and specifically associated with the treatment effect. This can be done by:
Correlation with Efficacy: The expression of the biomarker in a larger cohort of preclinical models should correlate with the antitumor efficacy of the compound. For instance, high expression of a particular protein might be associated with a better response to the drug. nih.gov
Mechanistic Studies: Further in vitro and in vivo experiments are conducted to understand the functional role of the biomarker in the drug's mechanism of action.
Below is an interactive data table summarizing the preclinical research methodologies.
| Methodology | Description | Key Considerations | Relevant Techniques |
| Disease Model Establishment | Creation of in vivo cancer models to test compound efficacy. | Choice of cell line/patient tumor, immunodeficient mouse strain, and implantation site (subcutaneous vs. orthotopic). | Cell culture, animal handling and injection, tumor measurement. |
| Compound Administration | Delivery of the therapeutic agent to the animal model. | Route of administration (oral, intravenous, intraperitoneal), vehicle selection, and dosing schedule. | Oral gavage, intravenous injection, intraperitoneal injection. |
| Sample Collection | Gathering of biological materials for analysis. | Timing of collection, sample processing, and storage. Non-terminal vs. terminal collection. | Blood collection (e.g., saphenous vein), fine-needle aspiration, tumor excision. |
| Biomarker Discovery | Identification of molecular indicators of drug activity or response. | Comparison of treated vs. untreated groups, use of high-throughput screening methods. | Gene expression profiling, proteomics, immunohistochemistry. |
| Biomarker Validation | Confirmation of the reliability and relevance of a potential biomarker. | Correlation with treatment outcome across multiple models, mechanistic elucidation. | Statistical analysis, in vitro functional assays. |
Advanced Spectroscopic and Analytical Characterization Techniques for 4 3 Piperidyl Aniline Dihydrochloride Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 4-(3-Piperidyl)aniline Dihydrochloride (B599025). Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons, their integration, and their coupling patterns (J-coupling) allow for the precise assignment of each hydrogen atom in the molecule. For a 4-(3-Piperidyl)aniline derivative, the spectrum would exhibit distinct signals for the aromatic protons on the aniline (B41778) ring, the protons on the piperidine (B6355638) ring, and the amine protons. The aromatic region would typically show a set of doublets corresponding to the AA'BB' system of the 1,4-disubstituted benzene (B151609) ring. The piperidine ring protons would appear as a series of complex multiplets in the aliphatic region of the spectrum. The protons on the nitrogen atoms (aniline and piperidine) may appear as broad singlets and their chemical shift can be dependent on the solvent and concentration.
Table 1: Predicted NMR Data for 4-(3-Piperidyl)aniline Moiety Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions. Data for related structures like 4-aminopiperidine (B84694) and 4-phenylpiperidine (B165713) can provide a reference. chemicalbook.comhmdb.cachemicalbook.com
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity / Notes |
| Aromatic Protons | ¹H NMR | 6.5 - 7.5 | Doublets (d) |
| Piperidine Protons | ¹H NMR | 1.5 - 3.5 | Complex multiplets (m) |
| Aniline -NH₂ Protons | ¹H NMR | 4.0 - 5.0 | Broad singlet (br s) |
| Piperidine -NH- Proton | ¹H NMR | 8.0 - 9.5 | Broad singlet (br s, as hydrochloride) |
| Aromatic Carbons | ¹³C NMR | 115 - 150 | 4 distinct signals expected |
| Piperidine Carbons | ¹³C NMR | 25 - 55 | 4 or 5 distinct signals expected |
Mass Spectrometry (MS) for Purity and Molecular Weight Determination
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation patterns. For 4-(3-Piperidyl)aniline Dihydrochloride, MS analysis would confirm the mass of the parent molecule.
The molecular formula for the free base, 4-(3-Piperidyl)aniline, is C₁₁H₁₆N₂ with a monoisotopic mass of 176.13 Da. nih.gov The dihydrochloride salt has the formula C₁₁H₁₈Cl₂N₂ and a molecular weight of approximately 249.18 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which helps to confirm the elemental composition.
Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for analyzing the dihydrochloride salt. In the mass spectrum, the primary observation would be the molecular ion peak [M+H]⁺ for the free base at m/z 177.1388. Fragmentation analysis can reveal characteristic losses, such as the loss of the aniline or piperidine moieties, further confirming the structure.
Table 2: Key Mass Spectrometry Data for 4-(3-Piperidyl)aniline
| Property | Value | Source |
| Molecular Formula (Free Base) | C₁₁H₁₆N₂ | PubChem nih.gov |
| Molecular Weight (Free Base) | 176.26 g/mol | PubChem nih.gov |
| Exact Mass (Free Base) | 176.1313 Da | PubChem nih.gov |
| Molecular Formula (Dihydrochloride) | C₁₁H₁₈Cl₂N₂ | PubChem nih.gov |
| Molecular Weight (Dihydrochloride) | 249.18 g/mol | PubChem nih.gov |
| Primary Ion (ESI-MS) | [C₁₁H₁₆N₂ + H]⁺ | - |
| Expected m/z | 177.1388 | - |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray Crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which contains a chiral center at the C3 position of the piperidine ring, single-crystal X-ray diffraction can unambiguously determine its absolute stereochemistry (R or S configuration) if a single enantiomer is crystallized.
The analysis would also reveal the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. researchgate.net It would also detail the relative orientation of the aniline substituent on the piperidine ring (equatorial or axial). Furthermore, the crystal packing can be analyzed, showing intermolecular interactions such as hydrogen bonds between the amine protons, the piperidine nitrogen, and the chloride counter-ions, which stabilize the crystal lattice. researchgate.netresearchgate.net
Table 3: Hypothetical Crystallographic Data for a 4-(3-Piperidyl)aniline Derivative Note: This table presents typical parameters that would be determined in a crystallographic study, based on data from similar piperidine derivatives. researchgate.netresearchgate.netmdpi.com
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | Symmetry of the unit cell |
| Space Group | P2₁/c | Arrangement of molecules in the crystal |
| Unit Cell Dimensions | a, b, c (Å); β (°) | Size and shape of the unit cell |
| Conformation | Chair | 3D shape of the piperidine ring |
| Key Bond Lengths/Angles | C-N, C-C (Å); C-N-C (°) | Precise geometric details of the molecule |
| Hydrogen Bonding | N-H···Cl | Describes intermolecular forces stabilizing the crystal |
Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, is often employed. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. google.comresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the aniline moiety possesses a strong chromophore. The method can be validated for linearity, accuracy, precision, and specificity to ensure reliable purity determination and quantification. nih.gov For chiral compounds, specialized chiral columns can be used to separate the enantiomers. google.com
Gas Chromatography (GC) can also be used, though it may require derivatization of the polar amine groups to increase volatility and improve peak shape. GC coupled with a mass spectrometer (GC-MS) provides excellent separation and definitive identification of impurities. nih.gov The choice between HPLC and GC depends on the specific analytical requirements, including the nature of potential impurities and the sample matrix. researchgate.netchromforum.org
Table 4: Typical Chromatographic Conditions for Analysis
| Method | Parameter | Typical Conditions |
| HPLC | Column | Reversed-Phase C18, 5 µm |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., 0.1% TFA) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at ~254 nm | |
| Temperature | Ambient or controlled (e.g., 30 °C) | |
| GC | Column | Capillary column (e.g., DB-17) |
| Carrier Gas | Helium | |
| Injector/Detector Temp. | 250 °C / 260 °C | |
| Oven Program | Temperature gradient (e.g., 150 °C to 260 °C) | |
| Notes | Derivatization may be required for the polar analyte. |
Ethical Considerations and Responsible Conduct of Research with Novel Chemical Entities Derived from 4 3 Piperidyl Aniline Dihydrochloride
Adherence to Research Ethics Guidelines in Chemical Synthesis and Preclinical Studies
The synthesis of new chemical compounds, including derivatives of 4-(3-Piperidyl)aniline Dihydrochloride (B599025), carries an intrinsic ethical responsibility. Chemists are not merely producing new molecules; they are introducing new substances into the world, each with a host of unknown properties and potential impacts. researchgate.netnih.gov Therefore, adherence to established ethical guidelines during the chemical synthesis and subsequent preclinical studies is a fundamental requirement.
In the initial stages of synthesis, ethical considerations include the principles of green chemistry . Researchers have a moral obligation to design synthetic routes that minimize environmental impact by reducing waste, avoiding hazardous solvents, and utilizing renewable resources where possible. solubilityofthings.com This proactive approach to environmental stewardship is a core component of responsible chemical research.
Once novel derivatives are synthesized, preclinical testing is essential to evaluate their potential efficacy and safety before any consideration of human trials. biobostonconsulting.comlindushealth.com These studies, often involving in vitro and in vivo models, must be conducted under a strict ethical framework. A foundational principle is that the potential benefits of the research must outweigh the risks. nih.gov For preclinical animal studies, this necessitates adherence to the "3Rs" principles: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary to obtain valid results), and Refinement (minimizing any potential pain, suffering, or distress to the animals). esicm.org
Data Integrity and Reproducibility in Academic Chemical Research
The credibility of scientific research hinges on the integrity and reproducibility of its data. In the context of novel chemical entities derived from 4-(3-Piperidyl)aniline Dihydrochloride, maintaining the highest standards of data integrity is a core ethical obligation. scientific-computing.comscisure.com This extends from the initial characterization of a new compound to the reporting of its biological activity.
To ensure data integrity, researchers should adhere to the ALCOA+ principles , which stipulate that data should be:
A ttributable: It should be clear who performed an action and when.
L egible: Data must be readable and permanent.
C ontemporaneous: Data should be recorded at the time the work is performed.
O riginal: The original record or a certified true copy is required.
A ccurate: The data must be free from errors and reflect the true observations.
+ : The "plus" encompasses principles of data being complete, consistent, enduring, and available. researchgate.net
The use of electronic lab notebooks (ELNs) and other digital tools can significantly enhance data integrity by providing secure, auditable trails of all research activities. scisure.comselvita.com These systems help to prevent data manipulation and ensure that all experimental details are accurately captured, which is crucial for the reproducibility of the research. scientific-computing.com
Reproducibility is a cornerstone of the scientific method. acs.org Other researchers must be able to replicate the synthesis of a novel derivative and verify its reported properties and biological activity. A failure in reproducibility can undermine the validity of the research and hinder scientific progress. Therefore, transparent and detailed reporting of experimental procedures and results in publications and data repositories is an ethical imperative. solubilityofthings.com
To illustrate the importance of detailed data reporting, consider the hypothetical synthesis and characterization of two novel derivatives of this compound:
| Compound ID | Structure | Synthetic Yield (%) | Melting Point (°C) | ¹H NMR | Mass Spectrometry (m/z) |
| PADC-001 | 4-(1-Acetyl-3-piperidyl)aniline Dihydrochloride | 85 | 210-212 | Conforms to structure | [M+H]⁺ 235.15 |
| PADC-002 | 4-(1-Benzoyl-3-piperidyl)aniline Dihydrochloride | 78 | 245-247 | Conforms to structure | [M+H]⁺ 297.16 |
This table presents hypothetical data for illustrative purposes.
The detailed characterization data presented in the table above is essential for other researchers to confirm the identity and purity of the synthesized compounds, a prerequisite for any further biological evaluation.
Responsible Innovation and Translational Research Perspectives
The development of novel chemical entities like the derivatives of this compound should be guided by the principles of responsible innovation . ingentaconnect.comacs.org This framework encourages researchers to anticipate the potential societal and environmental impacts of their work from the outset and to engage in a process of reflection and dialogue with stakeholders. imperial.ac.uk Responsible innovation moves beyond a purely technical focus to consider the broader ethical, legal, and social implications of new technologies. acs.org
From a translational research perspective, the ultimate goal is to translate basic scientific discoveries into tangible benefits for society. nih.gov However, this journey from the bench to the bedside is laden with ethical challenges. nih.gov Researchers have a responsibility to ensure that the preclinical data supporting the advancement of a novel compound is robust and convincing. srce.hr Moving a compound with weak or ambiguous preclinical evidence into clinical trials would be ethically problematic, as it would expose human participants to risks without a sufficient scientific basis for potential benefit. nih.gov
Consider the following hypothetical preclinical data for our two novel derivatives, which might be used to assess their potential for further development:
| Compound ID | In Vitro Target Affinity (Kᵢ, nM) | In Vitro Cytotoxicity (IC₅₀, µM) - Cancer Cell Line | In Vitro Cytotoxicity (IC₅₀, µM) - Normal Cell Line |
| PADC-001 | 50 | 5 | >100 |
| PADC-002 | 15 | 1.2 | 85 |
This table presents hypothetical data for illustrative purposes.
The data in this table suggests that PADC-002 has a higher affinity for its target and is more potent against a cancer cell line while maintaining a degree of selectivity over a normal cell line compared to PADC-001. Such data, when robustly and ethically obtained, would be crucial in making the responsible decision to advance PADC-002 into further, more extensive preclinical testing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(3-Piperidyl)aniline Dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a nitroaromatic precursor (e.g., 4-chloronitrobenzene) with 3-piperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by catalytic hydrogenation to reduce the nitro group to an amine. The dihydrochloride salt is formed by treating the free base with HCl . Reaction optimization includes controlling stoichiometry, solvent polarity, and temperature to minimize side products like N-oxide derivatives. Yields ≥70% are achievable with rigorous exclusion of moisture .
Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?
- Methodological Answer :
- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
- NMR : ¹H NMR (D₂O) confirms proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidyl protons at δ 2.5–3.5 ppm).
- Mass Spectrometry : ESI-MS in positive mode validates the molecular ion peak [M+H]⁺ at m/z 207.1 (free base) and chloride adducts .
Q. What are the primary applications of this compound in preclinical research?
- Methodological Answer : It serves as a key intermediate in synthesizing bioactive molecules targeting GPCRs (e.g., dopamine or serotonin receptors) due to its piperidine moiety, which enhances blood-brain barrier permeability. Applications include:
- Radioligand development for receptor-binding assays.
- Structure-activity relationship (SAR) studies in central nervous system (CNS) drug discovery .
Advanced Research Questions
Q. How can synthetic protocols be optimized to reduce byproducts like N-oxides or dimerization?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures <100°C to prevent oxidation of the piperidine ring.
- Catalyst Selection : Use Pd/C or Raney Ni for selective nitro reduction without over-reducing the aromatic ring.
- Protection Strategies : Temporarily protect the amine group with Boc or Fmoc to avoid unwanted side reactions during coupling steps .
Q. How should researchers resolve contradictions in reported solubility and stability data?
- Methodological Answer : Discrepancies often arise from differing experimental conditions. For reproducible results:
- Solubility : Test in buffered aqueous solutions (pH 4–7) at 25°C. The dihydrochloride salt is highly soluble in water (>50 mg/mL) but precipitates in alkaline conditions.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products include hydrolyzed aniline derivatives .
Q. What experimental designs evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare solutions in buffers (pH 2–12) and analyze via HPLC at 0, 24, and 48 hours. Instability is observed at pH >9 due to dehydrochlorination.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C). Store lyophilized powder at –20°C under inert gas to prevent hygroscopic degradation .
Q. How do in vitro and in vivo pharmacokinetic profiles differ, and what factors drive these disparities?
- Methodological Answer :
- In Vitro : High membrane permeability in Caco-2 cells (Papp >1 × 10⁻⁶ cm/s) due to the piperidine group.
- In Vivo : Rapid clearance (t₁/₂ <2 h in rodents) via hepatic CYP3A4 metabolism. Improve bioavailability using prodrug strategies (e.g., esterification of the aniline group) .
Q. What role does the compound play in medicinal chemistry for targeting neurodegenerative diseases?
- Methodological Answer : It acts as a scaffold for acetylcholinesterase (AChE) inhibitors and NMDA receptor antagonists. Key modifications include:
- Hydrophobic Substituents : Enhance binding to AChE’s peripheral anionic site.
- Chelating Groups : Introduce hydroxamic acid moieties to target metal ions in amyloid-β plaques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
